An In-depth Technical Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Versatile Intermediate in Modern Synthesis
An In-depth Technical Guide to N-Boc-S-tritylcystein-N-methoxy-N-methylamide: A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
In the intricate landscape of peptide chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. N-Boc-S-tritylcystein-N-methoxy-N-methylamide, a highly functionalized cysteine derivative, has emerged as a cornerstone intermediate for the synthesis of complex peptides and ketone-containing molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, offering field-proven insights for its effective utilization.
At its core, this molecule masterfully combines three critical functionalities:
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The Weinreb Amide: The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a privileged functional group in organic synthesis.[1][2] Its significance lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, cleanly yields a ketone.[1][3] This controlled reactivity prevents the over-addition that often plagues the synthesis of ketones from other carboxylic acid derivatives.[1]
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The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino group of the cysteine backbone.[4][5] Its stability to a wide range of reaction conditions, coupled with its facile removal under acidic conditions (e.g., trifluoroacetic acid), makes it an orthogonal protecting group in complex synthetic sequences, particularly in solid-phase peptide synthesis (SPPS).[4][5]
-
The Trityl Protecting Group: The bulky trityl (triphenylmethyl) group offers effective protection for the thiol side chain of cysteine. This is crucial to prevent undesired side reactions, such as disulfide bond formation, during peptide chain elongation. The trityl group is typically cleaved under mildly acidic conditions, often concurrently with the Boc group, or with specific reagents like triisopropylsilane in the presence of an acid.
The convergence of these three functionalities in a single molecule provides chemists with a powerful tool for the precise and efficient construction of complex molecular architectures.
Physicochemical Properties and Molecular Identifiers
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 170566-02-6 | Inferred from supplier data |
| Molecular Formula | C30H36N2O4S | Calculated |
| Molecular Weight | 536.69 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. | General knowledge of protected amino acids |
| Melting Point | Not definitively reported in the provided search results, but expected to be a solid at room temperature. | N/A |
Synthesis and Purification: A Protocol Built on Self-Validation
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide typically proceeds from commercially available N-Boc-S-trityl-L-cysteine. The key transformation is the formation of the Weinreb amide, which can be achieved through various coupling reagents. The following protocol represents a reliable and commonly employed method.
Experimental Protocol: Synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide
Step 1: Activation of the Carboxylic Acid
-
Dissolve N-Boc-S-trityl-L-cysteine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq). The HOBt is crucial for suppressing racemization and improving the efficiency of the coupling reaction.[6]
-
Stir the reaction mixture at 0 °C for 30 minutes.
Step 2: Formation of the Weinreb Amide
-
To the activated ester solution, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by the dropwise addition of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq) to neutralize the hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-S-tritylcystein-N-methoxy-N-methylamide.
Causality Behind Experimental Choices:
-
The use of DCC and HOBt forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the N,O-dimethylhydroxylamine.[6]
-
The reaction is performed at low temperature initially to control the rate of the reaction and minimize side product formation.
-
The aqueous work-up is designed to remove any unreacted starting materials, coupling reagents, and the amine base.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for N-Boc-S-tritylcystein-N-methoxy-N-methylamide.
Applications in Synthesis: A Gateway to Peptides and Ketones
The unique combination of a Weinreb amide with protected amino and thiol functionalities makes N-Boc-S-tritylcystein-N-methoxy-N-methylamide a highly valuable building block in several areas of chemical synthesis.
Synthesis of Cysteine-Containing Peptides with C-terminal Modifications
In the realm of peptide synthesis, this reagent serves as a precursor to C-terminally modified peptides, particularly those containing a ketone functionality. The synthesis of peptide aldehydes and ketones is of significant interest as they are known to be potent inhibitors of various proteases.
Workflow for Peptide Ketone Synthesis:
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Solid-Phase Peptide Synthesis (SPPS): The N-Boc-S-tritylcystein-N-methoxy-N-methylamide can be coupled to a resin-bound amino acid or peptide chain using standard peptide coupling reagents.[] The Boc group is then removed with trifluoroacetic acid (TFA), and the peptide chain is elongated using either Boc or Fmoc-based SPPS strategies.[5][8][9]
-
Cleavage from Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support.
-
Reaction with Organometallic Reagents: The purified peptide containing the C-terminal Weinreb amide is then reacted with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to install the desired ketone functionality.[1][3]
-
Deprotection: The final step involves the removal of the S-trityl protecting group to liberate the free thiol of the cysteine residue.
Diagram: Peptide Ketone Synthesis Workflow
Caption: General workflow for the synthesis of peptide ketones.
Synthesis of Chiral Ketones
Beyond peptide chemistry, this reagent is a valuable source for the synthesis of chiral ketones containing a protected amino and thiol group. These molecules can serve as important intermediates in the synthesis of various biologically active compounds and pharmaceuticals. The reaction with an appropriate Grignard or organolithium reagent, followed by deprotection, provides a straightforward route to these valuable building blocks.
Reactivity, Stability, and Handling: Ensuring Experimental Success
Stability and Storage:
-
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a relatively stable compound.
-
It should be stored in a cool, dry place, away from moisture and strong acids or bases. For long-term storage, refrigeration is recommended.
Reactivity Profile:
-
Weinreb Amide: The Weinreb amide is susceptible to nucleophilic attack by strong nucleophiles like organometallic reagents and reducing agents such as lithium aluminum hydride (LiAlH4).[1] It is generally stable to weaker nucleophiles and basic conditions used in standard peptide synthesis.
-
Boc Group: The Boc group is labile to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[4] It is stable to basic and nucleophilic conditions.
-
Trityl Group: The S-trityl group is also acid-labile, though generally more stable than the Boc group. It can be removed with TFA, often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions with the liberated trityl cation.
Handling Precautions:
-
As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
-
Work should be conducted in a well-ventilated fume hood.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Multifaceted Tool for Advanced Synthesis
N-Boc-S-tritylcystein-N-methoxy-N-methylamide stands as a testament to the power of strategic molecular design. By integrating the controlled reactivity of the Weinreb amide with the well-established protecting group chemistry of Boc and trityl groups, this reagent provides a reliable and versatile platform for the synthesis of complex peptides and chiral ketones. Its application in drug discovery and development, particularly in the design of protease inhibitors and other bioactive molecules, underscores its significance as a key enabling tool for the modern synthetic chemist. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the laboratory.
References
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]
-
ResearchGate. (2025). Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds | Request PDF. [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents | Request PDF. [Link]
-
National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Reddit. (2013). Question about working with Weinreb amide resin : r/chemistry. [Link]
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National Institutes of Health. (n.d.). N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem. [Link]
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Royal Society of Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry. [Link]
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Semantic Scholar. (n.d.). Peptide Synthesis and Applications. [Link]
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ResearchGate. (n.d.). The Growing Synthetic Utility of Weinreb′s Amide. [Link]
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National Institutes of Health. (n.d.). N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem. [Link]
-
Springer Protocols. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
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